3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid
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Overview
Description
3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3BrF4O2. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the benzoic acid core. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
3-bromo-2-fluoro-6-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZPJSHYXKADHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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